2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma and leukemia.
Wirkmechanismus
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a selective inhibitor of BTK, a key signaling molecule in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell lymphoma and leukemia cells. BTK is a downstream effector of BCR signaling, and its activity is necessary for the survival and proliferation of B-cell lymphoma and leukemia cells. By inhibiting BTK activity, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide disrupts BCR signaling and induces apoptosis in B-cell lymphoma and leukemia cells.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has been shown to inhibit BTK activity in vitro and in vivo. In preclinical studies, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has been shown to induce apoptosis in B-cell lymphoma and leukemia cells. 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has also been shown to inhibit tumor growth in mouse models of B-cell lymphoma and leukemia. In addition, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its selectivity for BTK. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the compound. Another advantage of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its efficacy in the treatment of B-cell lymphoma and leukemia. However, one limitation of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its lack of efficacy in the treatment of solid tumors. Further research is needed to determine the potential of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide as a therapeutic agent for the treatment of solid tumors.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide. One direction is the development of combination therapies that include 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide. Combination therapies may enhance the efficacy of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide and reduce the likelihood of drug resistance. Another direction is the investigation of the potential of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide as a therapeutic agent for other types of cancer. Finally, further research is needed to determine the optimal dosage and administration schedule for 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide in clinical trials.
Synthesemethoden
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. The second step involves the reaction of 2-hydroxyethyl bromide with sodium methoxide to form 2-(2-methoxyethoxy)ethanol. The third step involves the reaction of 2-(2-methoxyethoxy)ethanol with isonicotinoyl chloride to form 2-(2-methoxyethoxy)isonicotinamide. Finally, the fourth step involves the reaction of 2-(2-methoxyethoxy)isonicotinamide with thiophen-2-ylmethylamine to form 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. In particular, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has shown efficacy in the treatment of B-cell lymphoma and chronic lymphocytic leukemia. 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK activity, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide disrupts the survival and proliferation of B-cell lymphoma and leukemia cells.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-6-7-19-13-9-11(4-5-15-13)14(17)16-10-12-3-2-8-20-12/h2-5,8-9H,6-7,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHHEUSAXQFUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.